

# Spectroscopic Analysis of 1-(3-Chlorophenyl)ethanamine: A Comparative Guide

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## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)ethanamine

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This guide provides a comparative spectroscopic analysis of **1-(3-Chlorophenyl)ethanamine**, a chiral amine of interest in pharmaceutical research and development. Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data for this specific compound, this guide utilizes a combination of experimental Infrared (IR) spectroscopy data and predicted NMR data. For comparative purposes, experimental data for the closely related chiral amines, 1-Phenylethanamine and 1-(4-Chlorophenyl)ethanamine, are included.

This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **1-(3-Chlorophenyl)ethanamine** and similar molecules in a research and development setting.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1-(3-Chlorophenyl)ethanamine** and its analogs.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted for **1-(3-Chlorophenyl)ethanamine**)

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
1-(3-Chlorophenyl)ethanamine (Predicted)	CDCl <sub>3</sub>	Aromatic-H: 7.2-7.4 (m, 4H), CH: 4.2 (q, 1H), NH <sub>2</sub> : 1.5 (s, 2H), CH <sub>3</sub> : 1.4 (d, 3H)
1-Phenylethanamine	CDCl <sub>3</sub>	Aromatic-H: 7.20-7.35 (m, 5H), CH: 4.1 (q, 1H), NH <sub>2</sub> : 1.5 (s, 2H), CH <sub>3</sub> : 1.4 (d, 3H)
1-(4-Chlorophenyl)ethanamine	CDCl <sub>3</sub>	Aromatic-H: 7.28 (s, 4H), CH: 4.12 (q, 1H), NH <sub>2</sub> : 1.63 (s, 2H), CH <sub>3</sub> : 1.37 (d, 3H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted for **1-(3-Chlorophenyl)ethanamine**)

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
1-(3-Chlorophenyl)ethanamine (Predicted)	CDCl <sub>3</sub>	Aromatic C-Cl: 134.5, Aromatic C-H: 129.9, 127.5, 125.8, 124.0, Aromatic C-C: 147.5, CH: 50.5, CH <sub>3</sub> : 25.5
1-Phenylethanamine	CDCl <sub>3</sub>	Aromatic C-H: 128.6, 127.0, 126.5, Aromatic C-C: 145.8, CH: 51.2, CH <sub>3</sub> : 25.8
N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide*	CDCl <sub>3</sub>	Aromatic C-Cl: 134.2, Aromatic C-H: 129.1, 127.6, Aromatic C- C: 139.8, CH: 55.0, CH <sub>3</sub> : 22.0

\*Note: Data for N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide is provided as a reference for a structurally similar chlorinated phenethylamine derivative.

Table 3: Infrared (IR) Spectroscopic Data

Compound	Major Absorption Bands (cm <sup>-1</sup> )
(S)-1-(3-Chlorophenyl)ethanamine <sup>[1]</sup>	N-H stretch: 3300-3500 (broad), C-H stretch (aromatic): ~3050, C-H stretch (aliphatic): ~2950, C=C stretch (aromatic): 1600, 1480, C-N stretch: ~1200, C-Cl stretch: ~780
1-Phenylethanamine	N-H stretch: 3358, 3284, C-H stretch (aromatic): 3085, 3062, 3027, C-H stretch (aliphatic): 2963, 2925, 2855, C=C stretch (aromatic): 1603, 1493, C-N stretch: 1215
1-(4-Chlorophenyl)ethanamine	N-H stretch: 3370, 3280, C-H stretch (aromatic): ~3020, C-H stretch (aliphatic): ~2960, C=C stretch (aromatic): 1595, 1490, C-N stretch: ~1220, C-Cl stretch: ~820

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of small organic molecules is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquisition of <sup>1</sup>H NMR Spectrum:
  - Set the spectral width to approximately 15 ppm.
  - Use a 90° pulse angle.
  - Set the relaxation delay to 1-5 seconds.

- Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- Acquisition of  $^{13}\text{C}$  NMR Spectrum:
  - Set the spectral width to approximately 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the relaxation delay to 2-10 seconds.
  - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale relative to the reference standard (TMS at 0.00 ppm).

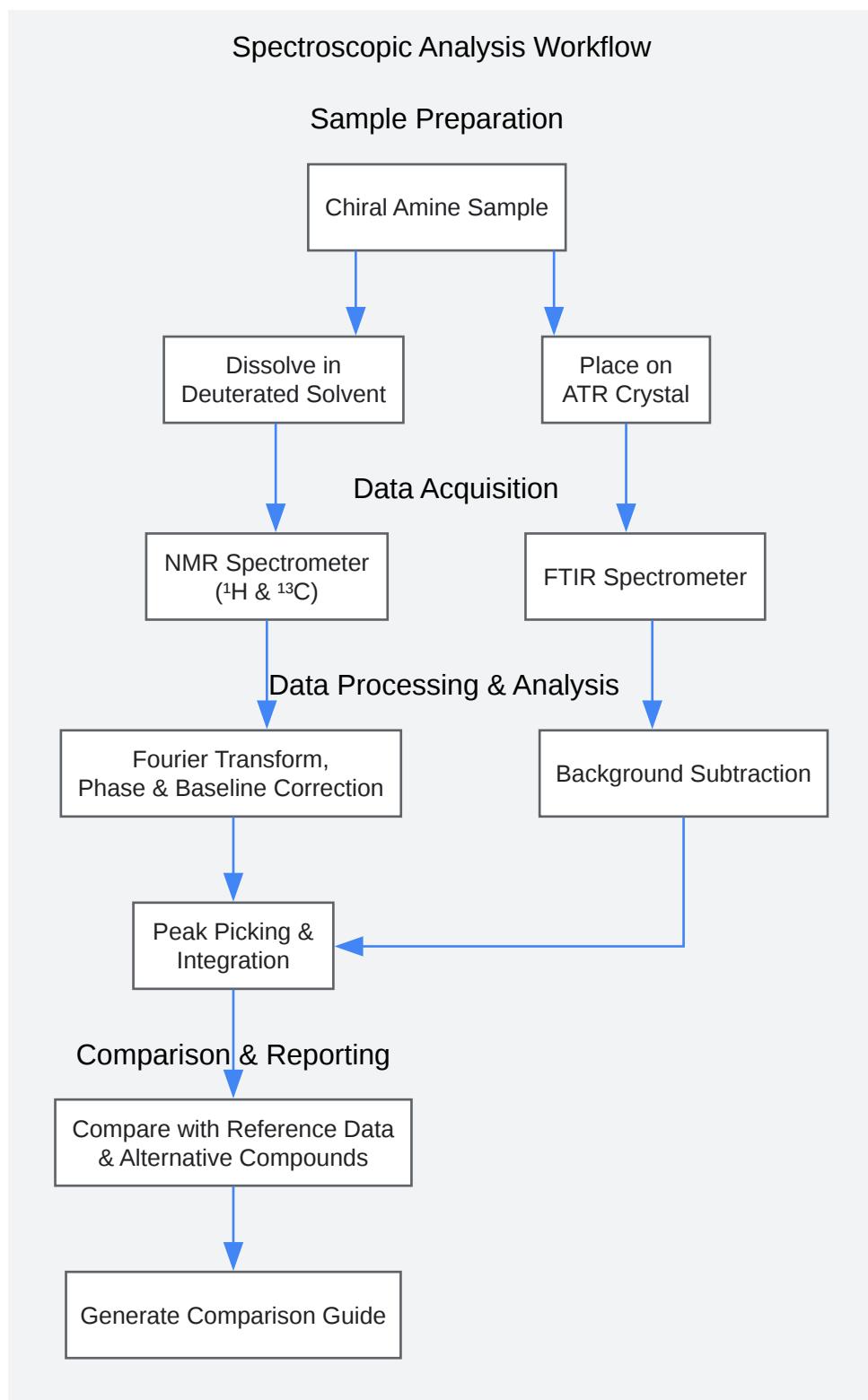
### Infrared (IR) Spectroscopy

A general protocol for acquiring an Attenuated Total Reflectance (ATR)-FTIR spectrum is as follows:

- Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum: Acquire the spectrum of the sample.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of chiral amines.



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## References

- 1. researchgate.net [researchgate.net]
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